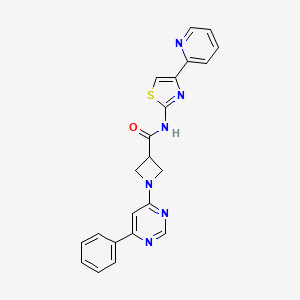

1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVGAWQXEKOLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 414.49 g/mol. Its structure features a complex arrangement that includes pyrimidine and thiazole rings, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. It is hypothesized that the compound interacts with the ATP-binding sites of these kinases, thereby blocking their activity and leading to reduced cell growth and proliferation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds targeting FLT3 kinase can effectively inhibit the growth of acute myeloid leukemia (AML) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance potency against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound 19 | FLT3 | MV4-11 | 0.002 |

| Compound X | Unknown | HeLa | >10 |

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicate moderate activity.

- A549 (lung cancer) : Shows promising antiproliferative effects.

- K562 (leukemia) : Significant inhibition observed.

Case Studies

A notable study investigated the effects of this compound on AML cells, revealing that it induces apoptosis through the activation of caspases, which are crucial for programmed cell death. The study found that the compound significantly reduced cell viability in a concentration-dependent manner.

Study Findings

- Caspase Activation : The compound was shown to activate caspases 3, 8, and 9.

- Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with two classes of molecules in the evidence: MAO inhibitors () and CDK7 inhibitors (). Below is a detailed comparison:

Structural and Functional Analogies

Key Research Findings

- Hydrazone derivatives with thiazole-pyridine substituents exhibit dual MAO-A/MAO-B inhibition. Substituents like chlorophenyl (Compound 1) enhance potency due to hydrophobic interactions in the enzyme’s active site .

- Unlike the target compound’s azetidine carboxamide, hydrazone linkers in MAO inhibitors allow conformational flexibility, which may reduce selectivity compared to rigid azetidine-based structures .

CDK7 Inhibitors (): The patent highlights acrylamide derivatives with thiazole-pyridine motifs as covalent CDK7 inhibitors. The acrylamide group forms irreversible bonds with cysteine residues in kinases, improving efficacy but risking off-target effects .

Azetidine vs. Other Cyclic Amines:

- Azetidine’s smaller ring size (4-membered) confers higher metabolic stability and reduced steric hindrance compared to piperidine or pyrrolidine analogs, which are prone to oxidation .

Critical Analysis of Structural Advantages

- Pyrimidine vs. Hydrazone/Acrylamide: The pyrimidine core in the target compound may improve kinase selectivity over hydrazone-based MAO inhibitors, which target oxidases.

- Azetidine vs. Larger Rings: The azetidine’s compact structure likely enhances pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs in the patent .

- Thiazole-Pyridine Motif: Shared with both MAO and CDK7 inhibitors, this motif is critical for π-π stacking and hydrogen bonding in diverse targets .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of 1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide?

Answer:

The synthesis of this compound typically involves multi-step protocols, including:

- Intermediate Preparation : Formation of pyrimidine and thiazole intermediates via nucleophilic substitution (e.g., coupling 4-chloropyrimidine with phenyl groups under basic conditions) .

- Azetidine Ring Formation : Cyclization reactions using azetidine precursors, such as azetidine-3-carboxylic acid derivatives, under controlled pH and temperature .

- Coupling Reactions : Amide bond formation between the azetidine core and thiazol-2-amine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and final products via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR to verify the azetidine ring (e.g., triplet signals for CH groups at δ ~3.5–4.0 ppm) and aromatic protons from pyrimidine/thiazole moieties (δ ~7.0–8.5 ppm). -NMR may resolve ambiguities in fluorinated analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion at m/z 460.18 for CHNOS) and fragments (e.g., loss of pyrimidine or thiazole groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and retention time consistency .

Advanced: How can computational methods predict the compound’s binding affinity to kinase targets implicated in cancer?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the azetidine carboxamide and kinase active sites (e.g., backbone NH of Met769 in EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking between pyridin-2-yl and kinase hydrophobic pockets) .

- Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental K values .

Advanced: How should researchers resolve contradictions between in vitro bioactivity and in silico ADMET predictions?

Answer:

- Data Discrepancy Analysis :

- Lipophilicity vs. Solubility : If in vitro activity is low despite favorable docking scores, adjust logP via substituent modifications (e.g., replace phenyl with polar pyridyl groups) .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation) and stabilize via fluorination or steric hindrance .

- Experimental Validation :

Basic: What are the critical parameters for designing stability studies under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; azetidine rings may hydrolyze in acidic conditions .

- Light/Temperature Sensitivity : Store samples under ICH guidelines (25°C/60% RH vs. 40°C/75% RH) and assess photodegradation via UV-Vis spectroscopy .

- Oxidative Stability : Expose to HO (3%) and track oxidation byproducts (e.g., sulfoxide formation in thiazole groups) using LC-MS .

Advanced: What strategies enhance selectivity for cancer-associated kinases over off-target proteins?

Answer:

- Structural Modifications :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs.

- Free Energy Calculations : Compute ΔΔG binding energies (MM-PBSA/GBSA) to prioritize modifications that destabilize off-target interactions .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) with IC determination (dose range: 0.1–100 μM) .

- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays to confirm mechanism .

- Kinase Inhibition : ELISA-based kinase activity assays (e.g., EGFR phosphorylation at Tyr1068) .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Answer:

- Fragment Library Screening : Use X-ray crystallography or SPR to identify fragments binding to adjacent kinase pockets (e.g., DFG-out conformation).

- Linking Strategies : Connect azetidine carboxamide to fragments via click chemistry (e.g., CuAAC for triazole linkers) .

- SAR Analysis : Corporate thermodynamic data (ITC) and kinetic profiles (SPR) to prioritize fragments with optimal ΔH and K/K ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.